molecular formula C21H21ClN2O2 B14933042 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B14933042
M. Wt: 368.9 g/mol
InChI Key: ZRALMIJYLSXZCX-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 5-chloroindole moiety linked via an ethyl chain to a 2,3-dihydrobenzofuran group.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C21H21ClN2O2/c22-17-3-4-19-18(12-17)16(13-24-19)7-9-23-21(25)6-2-14-1-5-20-15(11-14)8-10-26-20/h1,3-5,11-13,24H,2,6-10H2,(H,23,25)

InChI Key

ZRALMIJYLSXZCX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran moiety can also interact with biological targets, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related propanamide derivatives from published literature, focusing on substituents, synthesis, and physicochemical properties.

Structural Analogues

Key Observations

Substituent Diversity: The target compound’s 5-chloroindole group contrasts with fluorophenyl (e.g., ) or methoxyphenyl (e.g., ) substituents in analogues. The 2,3-dihydrobenzofuran moiety shares similarities with ’s compound but lacks the sulfonyl group, which may reduce polarity .

Synthetic Complexity: The target compound’s synthesis likely involves coupling 5-chloroindole-ethylamine with dihydrobenzofuran-propanoyl chloride, whereas analogues in use pyrazole intermediates and palladium-catalyzed cross-couplings (e.g., ).

Physicochemical Properties :

  • ’s compound 5 has a crystalline solid state (m.p. 126–127 °C), suggesting higher stability than the target compound’s unspecified form. The methoxyphenyl analogue (compound 7) is a gum, indicating lower crystallinity .

Research Implications

  • Pharmacological Potential: The indole and benzofuran motifs are common in serotonin receptor modulators or kinase inhibitors, though direct activity data are unavailable.
  • Structure-Activity Relationship (SAR) : Chlorine substitution may improve binding affinity compared to fluorine or methoxy groups in analogous scaffolds .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an indole moiety and a benzofuran ring. Its molecular formula is C21H23ClN6OC_{21}H_{23}ClN_6O with a molecular weight of approximately 410.9 g/mol. The presence of the chloro group on the indole ring enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole structure can engage with multiple receptors and enzymes, potentially modulating their functions. The benzofuran component may contribute to antioxidant properties, while the amide group enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, derivatives showed IC50 values ranging from 0.71 μM to 4.2 μM against different cell lines .
CompoundCell LineIC50 (μM)
Similar Compound AMCF71.88
Similar Compound BHepG20.71
Similar Compound CA5494.2

Neuroprotective Effects

Research has also suggested neuroprotective properties for compounds related to benzofuran derivatives. These compounds have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis, which is critical in conditions like stroke and traumatic brain injury .

Case Studies

  • Study on Indole Derivatives : A study published in MDPI highlighted the synthesis and evaluation of indole-based compounds for anticancer activity. The results demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, supporting the potential of indole-containing structures .
  • Neuroprotective Analogues : Another investigation focused on analogues of alpha-tocopherol, revealing that certain benzofuran derivatives could significantly reduce lipid peroxidation in neuronal cells, indicating their protective role against oxidative damage .

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